N-Hydroxy-5-(trifluoromethyl)picolinimidamide

Description

Chemical Identity and Nomenclature

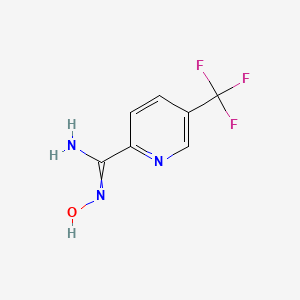

The compound is systematically named N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide under IUPAC guidelines. Its molecular formula is C₇H₆F₃N₃O , with a molecular weight of 205.14 g/mol . Key structural features include:

- A pyridine ring substituted at the 2-position with an amidoxime group (-C(=NOH)NH₂)

- A trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring

Alternative names and identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 175277-44-8 |

| ChemSpider ID | 11197477 |

| PubChem CID | 2779327 |

| MDL Number | MFCD00205809 |

| SMILES | C1=CC(=NC=C1C(F)(F)F)C(=NO)N |

The trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Historical Context and Discovery

The compound emerged from systematic studies on amidoxime chemistry in the early 2000s, driven by interest in prodrug development for antiviral and anticoagulant therapies. Key milestones include:

- 2003 : First synthetic protocols for pyridine amidoximes published, using hydroxylamine hydrochloride and pyridinecarbonitrile precursors

- 2006 : Identification of mitochondrial amidoxime-reducing component (mARC) enzymes, elucidating its role in bioreductive activation

- 2015 : Computational studies clarifying amidoxime acidity (pKa ≈ 9.2) and uranium-binding capabilities in seawater extraction applications

Synthetic routes were optimized to achieve >95% purity through recrystallization and column chromatography.

Significance in Organic Chemistry Research

This compound serves three primary roles in modern chemistry:

- Coordination Chemistry : The amidoxime group (-NH-C(=NOH)-) chelates metal ions through its dual nitrogen and oxygen donor atoms, forming stable complexes with transition metals like Cu(II) and Fe(III).

- Heterocyclic Synthesis : Acts as a precursor for pyrazines, imidazoles, and quinazolines via cyclization reactions.

- Prodrug Development : The N-hydroxy group undergoes enzymatic reduction by mARC complexes to bioactive amidines, enabling oral delivery of polar drug candidates.

Recent applications include its use in synthesizing:

Position within Amidoxime Chemical Classification

As a pyridine amidoxime , this compound belongs to a subclass distinguished by:

The trifluoromethyl group induces:

- +I effect : Electron-withdrawing nature polarizes the pyridine ring

- Hydrophobic parameter (π) : +1.07 vs. +0.66 for methyl analogs

- Resonance stabilization : Delocalizes electron density into the pyridine ring

This unique profile enables applications where both aromatic stacking and fluorophilic interactions are critical, such as enzyme active site targeting.

Properties

CAS No. |

175277-44-8 |

|---|---|

Molecular Formula |

C7H6F3N3O |

Molecular Weight |

205.14 g/mol |

IUPAC Name |

N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-5(12-3-4)6(11)13-14/h1-3,14H,(H2,11,13) |

InChI Key |

IOVAOMNWIMZGCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=NO)N |

Isomeric SMILES |

C1=CC(=NC=C1C(F)(F)F)/C(=N\O)/N |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-5-(trifluoromethyl)picolinimidamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-5-(trifluoromethyl)picolinimidamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The imidamide group can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted picolinimidamide derivatives.

Scientific Research Applications

Chemistry

N-Hydroxy-5-(trifluoromethyl)picolinimidamide serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

- Oxidation : The hydroxyl group can be oxidized to form oxo derivatives.

- Reduction : The imidamide group can be reduced to form amine derivatives.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

This compound has been investigated for its potential as an enzyme inhibitor . Its structural features allow it to interact with active sites of enzymes, potentially inhibiting their activity, which is crucial for therapeutic applications.

- Anticancer Properties : Preliminary studies suggest that it exhibits anticancer activity by interacting with cancer-related enzymes.

- Anti-inflammatory Effects : It has shown promise in treating conditions characterized by excessive inflammation.

- Antimicrobial Activity : Emerging evidence indicates potential applications against various pathogens, including Mycobacterium tuberculosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction : Research demonstrated effective inhibition of specific enzymes involved in cancer metabolism, suggesting mechanisms for anticancer effects.

- Antimicrobial Screening : Derivatives were screened against Mycobacterium tuberculosis, showing promising results for developing new antimicrobial agents.

Industrial Applications

In addition to its research implications, this compound is utilized in the development of specialty chemicals and materials . Its unique properties make it suitable for various industrial applications, including pesticide formulation and material science.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Hydroxy-5-(trifluoromethyl)picolinimidamide with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|---|

| This compound | 175277-44-8 | C₇H₇F₃N₃O | 223.15 | 5-(Trifluoromethyl), N-Hydroxy | Free base |

| 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride | 1179362-45-8 | C₇H₆Cl₂F₃N₃ | 260.04 | 3-Chloro, 5-(Trifluoromethyl) | Hydrochloride |

| 5-(Trifluoromethyl)picolinimidamide hydrochloride | 175277-48-2 | C₇H₇ClF₃N₃ | 225.03 | 5-(Trifluoromethyl) | Hydrochloride |

| N-Hydroxybenzo[d][1,3]dioxole-5-carboximidamide | 4720-72-3 | C₈H₇N₃O₃ | 193.16 | Benzo[d][1,3]dioxole, N-Hydroxy | Free base |

Key Observations :

- N-Hydroxy vs. Hydrochloride Salts : The free base form (N-hydroxy) may exhibit lower solubility but higher reactivity in nucleophilic reactions, whereas hydrochloride salts (e.g., CAS 175277-48-2) improve aqueous solubility for biochemical assays .

- Chloro Substituent : The 3-chloro analog (CAS 1179362-45-8) introduces steric and electronic effects, possibly altering binding affinity in enzyme inhibition compared to the hydroxy variant .

Functional and Application Differences

- This compound : The hydroxyamine group suggests utility as a metal-chelating agent or intermediate in oxime synthesis. Its dual classification in amidine/oxime catalogs implies versatility in nucleophilic substitutions or redox reactions .

- Hydrochloride Derivatives : Compounds like 5-(trifluoromethyl)picolinimidamide hydrochloride (CAS 175277-48-2) are likely preferred in pharmaceutical research due to enhanced stability and solubility in biological buffers .

- Benzo[d][1,3]dioxole Analog : The benzo-fused structure (CAS 4720-72-3) may confer distinct aromatic interactions in receptor binding, diverging from the picoline-based compounds .

Contradictions and Uncertainties :

- and classify the compound under both amidines and oximes, which may reflect overlapping reactivity rather than a definitive categorization. Further spectral data (e.g., NMR, IR) would clarify functional group dominance .

Biological Activity

N-Hydroxy-5-(trifluoromethyl)picolinimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a picolinimidamide backbone. This structure contributes to its distinct properties, including enhanced lipophilicity and potential enzyme-inhibiting capabilities.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₆F₃N₃O |

| Molecular Weight | 201.14 g/mol |

| CAS Number | 175277-44-8 |

| Functional Groups | Hydroxyl (-OH), Trifluoromethyl (-CF₃) |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes. The hydroxyl group allows for hydrogen bonding with active sites, while the trifluoromethyl group enhances interactions with hydrophobic regions of proteins. This dual capability positions the compound as a promising candidate for enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its binding affinity to various enzymes can lead to significant alterations in their activity, which is crucial for therapeutic applications, particularly in cancer and inflammatory diseases.

Biological Activity

- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. Its structural features may enhance its interaction with cancer-related enzymes, potentially leading to reduced tumor growth and proliferation.

- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

- Antimicrobial Activity : There is emerging evidence supporting its use against various pathogens, indicating potential applications in infectious disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer effects.

- Antimicrobial Screening : In a screening assay against Mycobacterium tuberculosis, derivatives of trifluoromethyl-picolinimidamides showed promising results, indicating the potential for developing new antimicrobial agents .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Hydroxy-5-methylpicolinimidamide | C₇H₈N₃O | Lacks trifluoromethyl group |

| N-Hydroxy-5-chloropicolinimidamide | C₇H₆ClN₃O | Chlorine may alter reactivity |

| 3-Chloro-5-(trifluoromethyl)picolinimidamide | C₇H₆ClF₃N₃ | Contains chlorine; different selectivity |

Q & A

Q. What are the established synthetic routes for N-Hydroxy-5-(trifluoromethyl)picolinimidamide, and how can its purity be validated?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, hydroxylation, and trifluoromethylation. Key intermediates are often characterized by:

- Reagents : Use of acyl chlorides (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride) and amidoximes for coupling reactions .

- Conditions : Reactions conducted under inert atmospheres (e.g., nitrogen) with polar aprotic solvents like ethanol or ethyl acetate .

- Characterization :

Q. How should this compound be stored to ensure stability during experiments?

Answer:

- Storage : Keep at -20°C in anhydrous conditions to prevent hydrolysis of the imidamide group .

- Handling : Add stabilizing agents (e.g., 10% ascorbic acid) to biological samples (urine, plasma) to inhibit oxidative degradation .

- Stability Testing : Monitor via LC-MS over 24–48 hours under experimental conditions to establish degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s interaction with enzymatic targets?

Answer:

- Hydrogen Bonding : The N-hydroxy and imidamide groups facilitate interactions with enzyme active sites, as shown in docking studies with sulfonamide-containing enzymes .

- Metal Coordination : The trifluoromethyl group may enhance binding to metalloenzymes (e.g., carbonic anhydrases) via stereoelectronic effects .

- Methodology :

Q. How can researchers identify and characterize the metabolic pathways of this compound?

Answer:

Q. What strategies optimize the electrophilic reactivity of the trifluoromethyl group for targeted modifications?

Answer:

- Substitution Reactions : Employ nucleophiles (e.g., amines, thiols) under mild acidic conditions to replace the hydroxy group .

- Kinetic Studies : Monitor reaction rates via 19F NMR to assess substituent effects on electrophilicity .

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Answer:

- Functional Group Variation : Synthesize analogs with modified hydroxy or trifluoromethyl groups (e.g., methyl, nitro substituents) .

- In Vitro Assays :

- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., histone deacetylases) .

Q. How should contradictory data on compound stability be resolved?

Answer:

- Controlled Replicates : Repeat experiments under standardized conditions (pH, temperature) to isolate variables .

- Analytical Cross-Validation : Compare results from HPLC, LC-MS, and NMR to rule out instrumentation bias .

- Literature Benchmarking : Contrast findings with published stability profiles of structurally similar picolinimidamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.